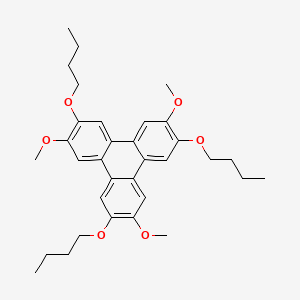
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene is an organic compound with the molecular formula C₃₃H₄₂O₆. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three butoxy groups and three methoxy groups attached to the triphenylene core. It has a molecular weight of 534.683 Da .
准备方法
The synthesis of 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene typically involves the alkylation of triphenylene derivatives. One common method is the reaction of triphenylene with butyl bromide and sodium methoxide in the presence of a suitable solvent. The reaction conditions often require refluxing the mixture for several hours to ensure complete substitution of the hydrogen atoms with butoxy and methoxy groups .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
化学反应分析
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or methoxy groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
科学研究应用
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological molecules makes it a promising compound for medicinal chemistry.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用机制
The mechanism of action of 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
相似化合物的比较
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene can be compared with other triphenylene derivatives, such as:
2,6,10-Tributoxy-3,7,11-trihydroxytriphenylene: This compound has hydroxyl groups instead of methoxy groups, which can lead to different chemical reactivity and biological activity.
2,6,10-Tributoxy-3,7,11-trimethyltriphenylene: The presence of methyl groups instead of methoxy groups can affect the compound’s solubility and interaction with other molecules.
2,6,10-Tributoxy-3,7,11-triethoxytriphenylene: The ethoxy groups provide different steric and electronic properties compared to methoxy groups, influencing the compound’s behavior in chemical reactions and biological systems.
This compound is unique due to its specific combination of butoxy and methoxy groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
906663-76-1 |
|---|---|
分子式 |
C33H42O6 |
分子量 |
534.7 g/mol |
IUPAC 名称 |
2,6,10-tributoxy-3,7,11-trimethoxytriphenylene |
InChI |
InChI=1S/C33H42O6/c1-7-10-13-37-31-19-25-22(16-28(31)34-4)26-20-32(38-14-11-8-2)30(36-6)18-24(26)27-21-33(39-15-12-9-3)29(35-5)17-23(25)27/h16-21H,7-15H2,1-6H3 |
InChI 键 |
HVAQFTYHGMZKAX-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC)OC)OCCCC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)
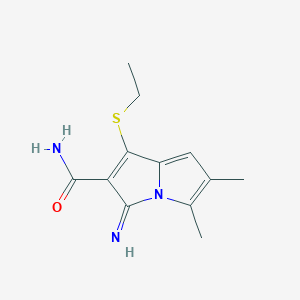
![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)
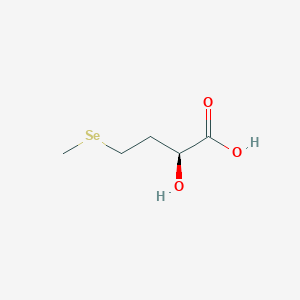

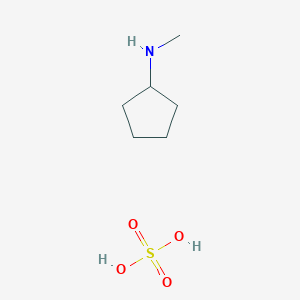
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)
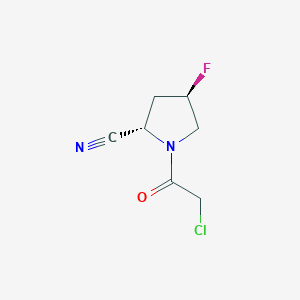

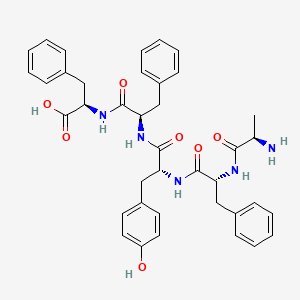

![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)
